1-(M-tolyl)pent-4-en-1-ol

Asymmetric Catalysis Chiral Synthesis Enantioselective Addition

1-(M-tolyl)pent-4-en-1-ol (CAS 1232064-67-3) is a synthetic small molecule belonging to the class of aryl-substituted pent-4-en-1-ols, characterized by a terminal alkene and a secondary benzylic alcohol bearing a meta-tolyl group (C₁₂H₁₆O, MW 176.25). It is offered as a research-grade intermediate with typical purities of 97–98%.

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B13648063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(M-tolyl)pent-4-en-1-ol
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CCC=C)O
InChIInChI=1S/C12H16O/c1-3-4-8-12(13)11-7-5-6-10(2)9-11/h3,5-7,9,12-13H,1,4,8H2,2H3
InChIKeyKVMOFQZNJJPJHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(M-tolyl)pent-4-en-1-ol (CAS 1232064-67-3) — A Specialized Pentenol Building Block for Asymmetric Synthesis


1-(M-tolyl)pent-4-en-1-ol (CAS 1232064-67-3) is a synthetic small molecule belonging to the class of aryl-substituted pent-4-en-1-ols, characterized by a terminal alkene and a secondary benzylic alcohol bearing a meta-tolyl group (C₁₂H₁₆O, MW 176.25) . It is offered as a research-grade intermediate with typical purities of 97–98% . The compound’s architecture—featuring a chiral hydroxyl center and an alkene handle—makes it a candidate for stereoselective transformations and modular derivatization, but it is not intended for direct human or veterinary use .

Why 1-(M-tolyl)pent-4-en-1-ol Cannot Be Replaced by Unsubstituted or para-Isomeric Analogs


The meta-tolyl substitution pattern and terminal alkene in 1-(m-tolyl)pent-4-en-1-ol dictate a specific steric and electronic environment that cannot be replicated by unsubstituted pent-4-en-1-ol, para-tolyl isomers, or saturated analogs. In the context of asymmetric catalysis, the position of the methyl group on the aryl ring critically influences the face selectivity of nucleophilic additions and the conformational bias of transition states, with the meta-substitution offering a distinct spatial profile relative to the para isomer . Furthermore, the benzylic hydroxyl provides a stereogenic center that is absent in unsubstituted pent-4-en-1-ol, which is an achiral, simple primary alcohol [1]. The terminal alkene is essential for downstream functionalization, such as oxidative cyclization to tetrahydrofurans, a transformation that requires the precise alkene placement found in pent-4-en-1-ols . Substituting with a para-tolyl analog alters the dipole moment and steric shielding, potentially compromising enantioselectivity in chiral catalyst systems or yield in sterically sensitive reactions. These structural divergences directly translate to different reactivity, selectivity, and handling requirements, making simple interchange scientifically invalid without empirical revalidation.

Quantitative Differentiators: 1-(M-tolyl)pent-4-en-1-ol vs. Closest Analogs and Class Benchmarks


Asymmetric Synthesis: Meta-Substitution Enables Up to 92% Enantiomeric Excess

In asymmetric synthesis of chiral secondary alcohols, the meta-tolyl substitution of the target compound directly influences enantioselectivity. When 1-(m-tolyl)pent-4-en-1-ol is prepared via copper-catalyzed nucleophilic addition of m-tolylzinc reagents to pent-4-enal, the use of chiral bis-oxazoline ligands yields the alcohol with up to 92% enantiomeric excess (ee) . This is a stark contrast to analogous reactions employing unsubstituted phenyl or para-tolyl nucleophiles, where the altered steric and electronic environment can lead to significantly lower ee (often <80% ee for phenyl derivatives under comparable conditions, a class-level inference from general aromatic aldehyde additions) [1]. The six-membered transition state that dictates facial selectivity is highly sensitive to the meta-methyl group's orientation, which provides a distinct chelation geometry and steric shielding relative to the para isomer .

Asymmetric Catalysis Chiral Synthesis Enantioselective Addition

Thermal Stability and Storage Requirements Differentiate from Light-Sensitive or Highly Volatile Analogs

The compound's storage and shipping profile offers a practical differentiator for procurement. Unlike some highly volatile or light-sensitive pentenol derivatives, 1-(m-tolyl)pent-4-en-1-ol can be stored sealed in a dry environment at 2–8°C and shipped at room temperature within the continental US without special hazard precautions . In contrast, the simpler pent-4-en-1-ol (MW 86.13) is a flammable liquid (flash point 110°F) with a boiling point of 134–137°C, requiring stricter handling and shipping due to its high volatility and flammability . This difference in physical properties translates to reduced shipping costs (no mandatory HazMat fees for ground transport of the target compound in many cases) and simpler inventory management for research labs without specialized cold storage or solvent cabinets .

Chemical Stability Logistics Storage Conditions

Functional Handles for Stereoselective Tetrahydrofuran Synthesis

The pent-4-en-1-ol scaffold is a proven substrate for aerobic oxidative cyclization to trans-2,5-disubstituted tetrahydrofurans (THFs) using the Co(nmp)₂ catalyst, yielding single diastereomers in high yield . While this reaction is class-wide for pent-4-en-1-ols, the presence of the m-tolyl substituent in the target compound introduces a sterically demanding and electronically distinct aryl group that can modulate the cyclization rate and diastereoselectivity. In comparison, unsubstituted pent-4-en-1-ol cyclizes to simpler, less functionalized THF derivatives with no aromatic handle for further diversification. The target compound's benzylic alcohol also provides a stereocenter that can influence the stereochemical outcome of the cyclization, a feature absent in the achiral, unsubstituted analog. Although direct head-to-head kinetic data for the m-tolyl derivative is lacking, the class-level reaction demonstrates the value of the alkene handle for constructing complex heterocycles.

Oxidative Cyclization Heterocycle Synthesis Green Chemistry

Minimal Purity Benchmark: ≥97% Assured Purity Across Major Vendors

A direct procurement differentiator is the established minimal purity benchmark for 1-(m-tolyl)pent-4-en-1-ol. Vendor specifications consistently list a minimum purity of 97% (AKSci) to ≥98% (Leyan, ChemScene) . This contrasts with some less common or custom-synthesized pentenol derivatives, which may be offered at lower purities (e.g., 90–95%) or lack defined specifications, introducing variability and necessitating in-house repurification. For instance, while simple pent-4-en-1-ol is commercially available at 99% purity, the m-tolyl derivative's consistent ≥97% specification ensures that researchers receive a product of defined and reproducible quality, minimizing batch-to-batch variability in sensitive asymmetric reactions where trace impurities can poison chiral catalysts [1].

Quality Control Reproducibility Procurement

Optimal Procurement and Application Scenarios for 1-(M-tolyl)pent-4-en-1-ol Based on Quantitative Differentiation


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

Procurement is justified when high enantiomeric purity is non-negotiable. The demonstrated ability to achieve up to 92% ee in asymmetric additions using the m-tolyl derivative makes it a superior choice over phenyl or para-tolyl analogs for constructing stereochemically complex drug fragments, such as chiral secondary alcohols found in beta-blockers or antiviral agents. The consistent high purity (≥97%) further safeguards catalyst integrity, ensuring reproducible selectivity in multi-step, high-value synthesis.

Modular Synthesis of Aryl-Substituted Tetrahydrofuran Natural Product Analogs

For medicinal chemistry programs focused on natural product mimics, 1-(m-tolyl)pent-4-en-1-ol is the preferred pentenol substrate due to its built-in aromatic handle and alkene group. The class-proven oxidative cyclization to trans-2,5-disubstituted tetrahydrofurans enables rapid assembly of cores that can be further diversified, a capability absent in unsubstituted pent-4-en-1-ol. The m-tolyl group provides a specific substitution pattern that can be leveraged for structure-activity relationship (SAR) studies, offering a direct path to exploring steric and electronic effects on biological activity.

Laboratories with Logistical Constraints on Hazardous Material Shipping

Research groups or industrial labs without dedicated solvent storage or those seeking to minimize shipping costs should prioritize 1-(m-tolyl)pent-4-en-1-ol over more volatile, flammable pentenol analogs. The compound's room-temperature shipping eligibility and exemption from HazMat fees (under standard vendor policies) directly reduce procurement overhead and simplify inventory management. This practical differentiator is particularly valuable for academic labs with limited chemical hygiene infrastructure or for pilot-scale campaigns where multiple shipments are anticipated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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